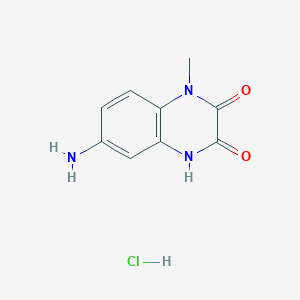

N1-cyclopentyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

カタログ番号:

B3012475

CAS番号:

896285-99-7

分子量:

409.5

InChIキー:

WRXPZWUXUYGEJM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

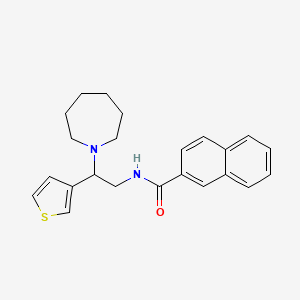

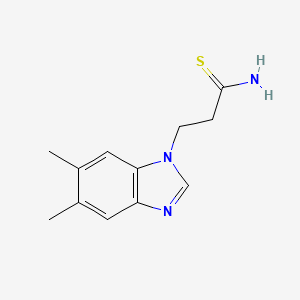

The structure of this compound is characterized by a pyrrolidine ring, a cyclopentyl group, and a methoxyphenyl sulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions depending on the functional groups present . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .科学的研究の応用

Structure and Molecular Analysis

- Crystal Structure and Molecular Conformation : The study by Banerjee et al. (2002) explored the crystal structure and molecular conformation of a closely related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide. This research highlighted the compound's potential as an antineoplastic agent, revealing its planar methoxyphenyl ring linked to a carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The findings from X-ray analysis and AM1 molecular orbital methods offer insights into the structural characteristics of similar compounds (Banerjee et al., 2002).

Synthetic Methodologies and Chemical Transformations

- Sulfonylation and Cyclization : Dong et al. (2020) reported a dearomative tandem spiro-cyclization reaction producing sulfonylated spiro[indole-3,3'-pyrrolidines] with good functional group tolerance. This synthesis method could potentially be applied to the synthesis of related compounds, showcasing the versatility in forming complex structures with sulfonyl groups (Dong et al., 2020).

Biochemical Applications and Analysis

- Insecticide Metabolism and Resistance : Sparks et al. (2012) investigated the differential metabolism of sulfoximine and neonicotinoid insecticides by Drosophila melanogaster monooxygenase CYP6G1. This study provides a biochemical perspective on the metabolism of novel insect control agents, contributing to the understanding of cross-resistance mechanisms in pest insects (Sparks et al., 2012).

Photocatalytic Applications

- Singlet Oxygen Generation and Photooxidation : Li and Ye (2019) explored the efficient generation of singlet oxygen and the photooxidation of sulfide into sulfoxide by tuning the ancillary ligands of bicyclometalated Iridium(III) complexes. This research provides insights into the photocatalytic activity of sulfonyl-containing compounds, which may inspire the development of novel photocatalysts (Li & Ye, 2019).

特性

IUPAC Name |

N'-cyclopentyl-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S/c1-27-16-8-10-17(11-9-16)28(25,26)22-12-4-7-15(22)13-20-18(23)19(24)21-14-5-2-3-6-14/h8-11,14-15H,2-7,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXPZWUXUYGEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

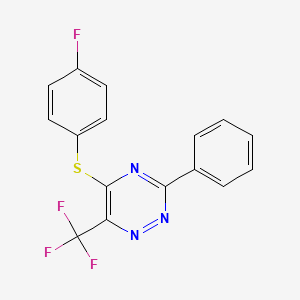

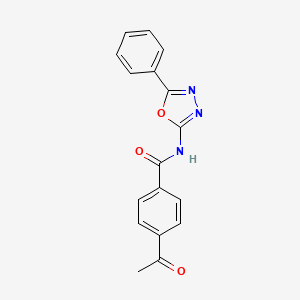

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triaz...

Cat. No.: B3012392

CAS No.: 478048-09-8

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamid...

Cat. No.: B3012393

CAS No.: 946199-76-4

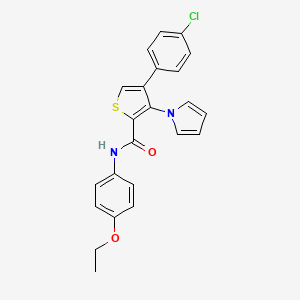

1-(4-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbony...

Cat. No.: B3012395

CAS No.: 2380059-56-1

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3012396

CAS No.: 865287-33-8

![1-(4-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

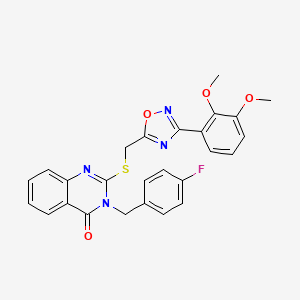

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)